molecular formula C10H11NO4 B12444207 DL-3-Methoxycarbonylphenylglycine

DL-3-Methoxycarbonylphenylglycine

Cat. No.: B12444207
M. Wt: 209.20 g/mol
InChI Key: AXXJFLXGCCBCDT-UHFFFAOYSA-N
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Description

DL-3-Methoxycarbonylphenylglycine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a methoxycarbonyl group attached to the phenyl ring and a glycine moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DL-3-Methoxycarbonylphenylglycine typically involves the esterification of 3-carboxyphenylglycine. This process can be achieved through the reaction of 3-carboxyphenylglycine with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents can be explored to optimize the process.

Chemical Reactions Analysis

Types of Reactions: DL-3-Methoxycarbonylphenylglycine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: 3-Carboxyphenylglycine

    Reduction: 3-Hydroxymethylphenylglycine

    Substitution: Various substituted phenylglycine derivatives

Scientific Research Applications

DL-3-Methoxycarbonylphenylglycine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which DL-3-Methoxycarbonylphenylglycine exerts its effects is primarily through its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biochemical pathways and cellular processes, making it a valuable tool for studying enzyme kinetics and metabolic pathways.

Comparison with Similar Compounds

DL-3-Methoxycarbonylphenylglycine can be compared with other similar compounds such as:

    DL-3-Carboxyphenylglycine: Lacks the methoxycarbonyl group, making it less reactive in certain chemical reactions.

    DL-3-Hydroxymethylphenylglycine: Contains a hydroxymethyl group instead of a methoxycarbonyl group, leading to different reactivity and applications.

    DL-3-Aminophenylglycine:

The uniqueness of this compound lies in its methoxycarbonyl group, which provides distinct reactivity and makes it suitable for specific applications in research and industry.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

2-amino-2-(3-methoxycarbonylphenyl)acetic acid

InChI

InChI=1S/C10H11NO4/c1-15-10(14)7-4-2-3-6(5-7)8(11)9(12)13/h2-5,8H,11H2,1H3,(H,12,13)

InChI Key

AXXJFLXGCCBCDT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(C(=O)O)N

Origin of Product

United States

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